4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C13H12N4S and a molecular weight of 256.33 g/mol . This compound is primarily used in scientific research and is known for its unique structural properties, which make it a valuable subject of study in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves the reaction of 2-methyl-6-phenylthieno[2,3-d]pyrimidine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinyl derivative .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of cellular pathways . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine: Similar in structure but with a different substitution pattern.
2-Methyl-6-phenylthieno[2,3-d]pyrimidine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity . This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8-15-12(17-14)10-7-11(18-13(10)16-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAJGUKMOJNSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.